
(2-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone, commonly known as EPM-01, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. EPM-01 is a promising drug candidate due to its unique chemical structure and potential therapeutic properties.
作用機序
The mechanism of action of EPM-01 is not fully understood. However, it is believed that EPM-01 interacts with various molecular targets in the body, including ion channels, enzymes, and receptors. EPM-01 has been shown to modulate the activity of voltage-gated potassium channels, which are involved in regulating the electrical activity of cells. EPM-01 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
EPM-01 has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that EPM-01 can induce apoptosis in cancer cells and inhibit tumor growth. EPM-01 has also been shown to have vasodilatory effects and improve cardiac function in animal models of cardiovascular diseases. In animal models of neurological disorders, EPM-01 has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
The advantages of using EPM-01 in lab experiments include its unique chemical structure, potential therapeutic properties, and availability of a reliable synthesis method. However, the limitations of using EPM-01 in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of EPM-01. One direction is to further investigate the mechanism of action of EPM-01 and identify its molecular targets in the body. Another direction is to optimize the synthesis method of EPM-01 to improve its yield and purity. Additionally, future studies could explore the potential of EPM-01 in combination with other drugs for the treatment of various diseases. Finally, clinical trials could be conducted to evaluate the safety and efficacy of EPM-01 in humans.
合成法
The synthesis of EPM-01 involves a multi-step process that includes the reaction of 2-chlorobenzoyl chloride with 6-ethoxy-2-methylpyrimidin-4-amine to form the intermediate 2-chloro-N-(6-ethoxy-2-methylpyrimidin-4-yl)benzamide. This intermediate is then reacted with piperazine to yield the final product, EPM-01. The synthesis of EPM-01 has been optimized to produce high yields and purity.
科学的研究の応用
EPM-01 has shown potential in various scientific research applications, including cancer treatment, cardiovascular diseases, and neurological disorders. In cancer treatment, EPM-01 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular diseases, EPM-01 has been shown to have vasodilatory effects and improve cardiac function. In neurological disorders, EPM-01 has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
(2-chlorophenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHAKJTXAJAMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


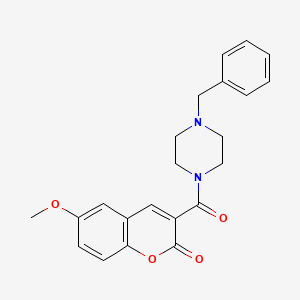

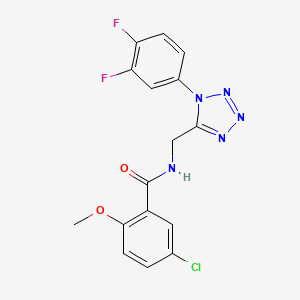
![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)
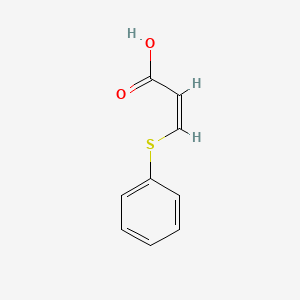
![Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2855046.png)
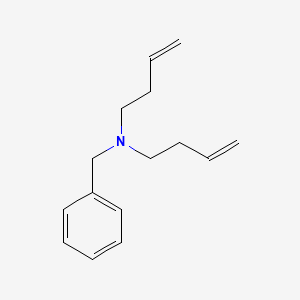

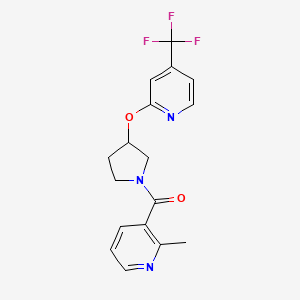

![2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile](/img/structure/B2855057.png)
![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)
![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2855062.png)